molecular formula C10H18N4O2 B6279715 tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate CAS No. 1824066-03-6

tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

Cat. No. B6279715
CAS RN: 1824066-03-6
M. Wt: 226.3
InChI Key:
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Description

Tert-Butyl 2-(azidomethyl)pyrrolidine-1-carboxylate (TBAMPC) is a versatile chemical compound that has become increasingly popular in recent years due to its wide range of applications in scientific research. TBAMPC is a carboxylic acid-based compound with an azide group attached to a pyrrolidine ring. It has been used in a variety of fields, such as synthetic organic chemistry, material science, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is a compound of interest in synthetic chemistry for its applications in the synthesis of various organic molecules. A study by Naveen et al. (2007) described the synthesis of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, using iso-butoxycarbonyl chloride via the mixed anhydride method. This compound was characterized spectroscopically and its structure was confirmed by X-ray diffraction studies, showing the proline ring in an envelope conformation and exhibiting intermolecular hydrogen bonds of the type C–H...O (Naveen et al., 2007).

Asymmetric Synthesis

In another aspect of research, the asymmetric synthesis of chiral compounds using tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate derivatives has been explored. Funabiki et al. (2008) reported the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols from tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, achieving high yields and excellent diastereoselectivities. This demonstrates the potential of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate derivatives in the synthesis of chiral molecules with specific functional groups (Funabiki et al., 2008).

Nitrile Anion Cyclization

Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method involved the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, achieving a high overall yield and excellent enantiomeric excess. The study highlights the utility of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate derivatives in the synthesis of chiral pyrrolidines (Chung et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "tert-butyl 2-pyrrolidinecarboxylate", "sodium azide", "chloromethyl methyl ether", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "The first step involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with chloromethyl methyl ether in the presence of potassium carbonate in acetonitrile to yield tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate.", "Next, the tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate is reacted with sodium azide in water to form tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate.", "The final product can be isolated through purification techniques such as column chromatography." ] }

CAS RN

1824066-03-6

Product Name

tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

Molecular Formula

C10H18N4O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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